N-(sec-butyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide
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Description
Synthesis Analysis
The synthesis of compounds with structural similarities to "N-(sec-butyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide" involves multi-step reactions, incorporating various starting materials and conditions to achieve the desired product. For instance, compounds with complex heterocyclic structures are synthesized through reactions involving hydrazine derivatives, carbonyl compounds, and subsequent cyclization processes to yield the target molecule with specific substituents and functional groups (Hulme et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds closely related to our compound of interest has been elucidated through techniques such as X-ray crystallography, revealing intricate details about molecular conformations and interactions. These studies highlight the significance of intermolecular hydrogen bonding and π-π interactions in stabilizing the crystal structure, providing insights into how such factors might influence the physical and chemical properties of the compound (Said Daoui et al., 2019).
Chemical Reactions and Properties
The chemical reactivity and properties of similar compounds are influenced by their functional groups and structural frameworks. For example, the presence of fluoro-substituents and pyridazinone rings can confer unique electronic properties, affecting the compound's reactivity towards nucleophilic and electrophilic agents. These characteristics are critical in determining the compound's potential applications in synthetic and medicinal chemistry (R. Jayarajan et al., 2019).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding a compound's suitability for various applications. Studies on related compounds have shown that these properties can be significantly influenced by subtle changes in molecular structure, highlighting the importance of detailed structural analysis in predicting and optimizing the physical characteristics of new compounds (C. Sanjeevarayappa et al., 2015).
Chemical Properties Analysis
The chemical properties of compounds akin to "N-(sec-butyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide" are defined by their functional groups and molecular interactions. Research in this area focuses on understanding how these properties influence the compound's behavior in chemical reactions, including its reactivity, stability, and interactions with biological targets. This knowledge is crucial for the design and development of new compounds with desired chemical and biological activities (A. Fadda et al., 2015).
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Heterocyclic Compounds : This compound is involved in the synthesis of new dihydropyridines, dihydropyridazines, and thiourea derivatives, important in heterocyclic chemistry (Hafiz, Ramiz, & Sarhan, 2011).
Role in Anticancer Research : It serves as a precursor in the synthesis of pyridazinone derivatives, exhibiting potential antioxidant activities and evaluated for anticancer properties (Mehvish & Kumar, 2022).
Chemical Reactivity Analysis : Its reactivity and synthetic importance, particularly in the synthesis of heterocyclic compounds, are well-documented, demonstrating its role as a versatile precursor (Fadda, Abdel‐Galil, & Elattar, 2015).
Pharmacological Applications
Anticonvulsant Activity : The compound is used in the synthesis of new hybrid compounds exhibiting significant anticonvulsant activity, combining elements of existing antiepileptic drugs (Kamiński et al., 2015).
Aromatase Inhibitors : It has been incorporated in the synthesis of aromatase inhibitors, showing potential for use in hormone-dependent breast cancer treatment (Hartmann & Batzl, 1986).
Antimicrobial and Antifungal Applications : Derivatives of this compound have shown moderate antimicrobial activities, expanding its potential use in treating infections (Farag, Kheder, & Mabkhot, 2009).
properties
IUPAC Name |
N-butan-2-yl-4-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O2/c1-3-13(2)20-17(23)5-4-12-22-18(24)11-10-16(21-22)14-6-8-15(19)9-7-14/h6-11,13H,3-5,12H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWLCLAKFADAJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CCCN1C(=O)C=CC(=N1)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(sec-butyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide |
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